Home > Products > Screening Compounds P51166 > 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide - 2097969-63-4

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Catalog Number: EVT-1770628
CAS Number: 2097969-63-4
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole

    Compound Description: This compound represents a simple imidazo[1,2-b]pyrazole derivative characterized by its ethoxycarbonyl group at the 7-position and methylthio substituent at the 6-position. It was synthesized and characterized using IR, 1H NMR, and single-crystal X-ray diffraction techniques. []

    Relevance: This compound shares the core imidazo[1,2-b]pyrazole structure with 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide. The presence of different substituents at the 6- and 7-positions highlights the potential for modifications within this scaffold for exploring structure-activity relationships. []

2-Aryl-7-cyano/ethoxycarbonyl-6-methylthio-1H-imidazo[1,2-b]pyrazoles

    Compound Description: This series represents a range of 1H-imidazo[1,2-b]pyrazole derivatives featuring an aryl group at the 2-position and variations at the 6- and 7-positions. These compounds were synthesized using a two-step cyclocondensation reaction involving either α-bromoacetophenones or α-tosyloxyacetophenones. []

    Relevance: This series shares the core imidazo[1,2-b]pyrazole structure with 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide. The presence of various aryl groups at the 2-position and the exploration of different substituents at the 6- and 7-positions, such as cyano and ethoxycarbonyl groups, provide valuable insights into structure-activity relationship trends within this class of compounds. []

7-Cyano-6-phenyl-2-aryl-1H-imidazo[1,2-b]pyrazoles

    Compound Description: This series comprises 1H-imidazo[1,2-b]pyrazole derivatives characterized by a phenyl group at the 6-position and an aryl group at the 2-position. The synthesis of these compounds was achieved through cyclocondensation reactions employing either α-bromoacetophenones or α-tosyloxyacetophenones. []

    Relevance: These compounds highlight the structural diversity achievable within the imidazo[1,2-b]pyrazole scaffold, particularly emphasizing the impact of substituent modifications on biological activity. The presence of a phenyl group at the 6-position, unlike the carboxamide group in 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide, suggests further investigation into the role of this position in determining biological activity. []

1H-Imidazo[1,2-b]pyrazole-7-carboxamides

    Compound Description: This series focuses on 1H-imidazo[1,2-b]pyrazole derivatives with a carboxamide group specifically at the 7-position. These compounds demonstrated potent cytotoxic activity against various leukemia cell lines, particularly exhibiting efficacy in inducing apoptosis in these cells. []

    Relevance: This group exhibits the closest structural similarity to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide by sharing the core imidazo[1,2-b]pyrazole structure and the presence of a carboxamide group, although at the 7-position instead of the 6-position. The potent cytotoxic activity of these compounds suggests that the imidazo[1,2-b]pyrazole-carboxamide scaffold holds promise for further development as anticancer agents. This series emphasizes the potential influence of the carboxamide position on biological activity. []

3-(6-Amino-2-methylpyrimidin-4-yl)-N-(1H-pyrazol-3-yl)imidazo[1,2-b]pyridazin-2-amine (Compound 1)

    Compound Description: This compound, identified as "compound 1" in the source paper, is a potent ATP-competitive mTOR inhibitor. [] It highlights the use of imidazo[1,2-b]pyridazine as a core structure and its potential in developing therapeutics for age-related diseases and cancer.

    Relevance: This compound showcases the broader application of fused heterocyclic systems, similar to the imidazo[1,2-b]pyrazole core in 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide, in medicinal chemistry. Despite the difference in the fused ring system, the shared presence of pyrazole and the potential for N-substitution in both compounds highlight the versatility of these heterocycles in drug design. []

Overview

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a member of the imidazo[1,2-b]pyrazole family, which are N-heterocyclic compounds. This compound is particularly significant as it is classified as a succinate dehydrogenase inhibitor, often utilized in agricultural applications as a fungicide. The structure of this compound allows it to interact with various biological systems, making it a subject of interest in medicinal and agricultural chemistry.

Synthesis Analysis

The synthesis of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide can be approached through several methods:

  • Cyclocondensation Reactions: One common method involves the cyclocondensation of 5-amino-pyrazoles with α-haloketones or α-tosyloxyketones. This method has been shown to yield various derivatives of imidazo[1,2-b]pyrazoles effectively .
  • Enaminone Derivatives: Another synthetic route includes reacting enaminone derivatives with hydrazine compounds to form substituted imidazo[1,2-b]pyrazoles. This highlights the versatility of enaminones in heterocyclic synthesis .
  • Phosphine-Free [3+2] Cycloaddition: This reaction involves dialkyl azodicarboxylates and substituted propargylamines, which can also lead to the formation of functionalized pyrazoles.
Molecular Structure Analysis

The molecular formula for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is C11H14N4O, with a molecular weight of 214.25 g/mol. The structure consists of a cyclobutylmethyl group attached to an imidazo[1,2-b]pyrazole ring that contains a carboxamide functional group at the 6-position.

Structural Data:

  • InChI: InChI=1S/C11H14N4O/c12-11(16)9-6-10-14(4-5-15(10)13-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16)
  • InChI Key: KHIZBTZIGUVOQZ-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N
Chemical Reactions Analysis

The chemical reactivity of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide can be attributed to its nitrogen atoms that serve as nucleophilic centers. The compound can undergo various reactions such as:

  • Alkylation and Acylation: These reactions are facilitated by the presence of nitrogen in the imidazole and pyrazole rings.
  • Condensation Reactions: The compound can participate in condensation reactions due to its carboxamide group, allowing for further functionalization and derivatization.
Mechanism of Action

The mechanism by which 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide exerts its effects is primarily through inhibition of succinate dehydrogenase in the tricarboxylic acid cycle.

Process:

  • Target Interaction: The compound binds to succinate dehydrogenase, disrupting its function and leading to metabolic alterations in pathogens.

Result:

This action results in reduced energy production in target cells, which can lead to cell death in pathogenic organisms.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties:

Relevant Data:

The compound's stability and reactivity are influenced by its molecular structure and functional groups present.

Applications

The primary applications of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide include:

  • Agricultural Uses: As a succinate dehydrogenase inhibitor, it is effective as a fungicide against various plant pathogens.
  • Medicinal Chemistry: Its structural properties make it a candidate for further research into anti-inflammatory agents and potential cancer therapies due to its ability to induce apoptosis in cancer cells by modulating cellular signaling pathways.
Introduction to Imidazo[1,2-b]Pyrazole Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Imidazo[1,2-b]Pyrazole Derivatives

The structural versatility of imidazo[1,2-b]pyrazole derivatives stems from three principal modification sites: the N1-position, C3-position, and C6-position. Functionalization at these positions dramatically influences both the physicochemical properties and biological activity profiles of the resulting compounds. At the N1-position, alkylation or arylation modulates lipophilicity and influences molecular conformation, while substitutions at the C3-position (typically with aryl or heteroaryl groups) contribute to target engagement through hydrophobic interactions. The C6-position, being electron-deficient, readily accommodates electron-withdrawing substituents such as carboxamide, ester, or nitrile groups that enhance hydrogen-bonding capability and polar surface area [4].

Table 1: Key Modification Sites and Functional Roles of Imidazo[1,2-b]Pyrazole Derivatives

Molecular PositionPermitted SubstituentsPhysicochemical InfluenceBiological Role
N1-positionAlkyl, Aryl, CycloalkylmethylLipophilicity modulation, Conformational controlTarget access, Pharmacophore orientation
C3-positionAryl, Heteroaryl, Small alkylSteric bulk, π-Stacking capabilityHydrophobic pocket binding, Selectivity modulation
C6-positionCarboxamide, Ester, Carboxylic acid, NitrileHydrogen-bonding capacity, Polarity, SolubilityTarget affinity, Solubility, Molecular recognition

Recent pharmacological investigations have highlighted the exceptional COX-2 inhibitory potential of imidazo[1,2-b]pyrazole derivatives. In particular, structure-activity relationship (SAR) studies demonstrate that specific substitution patterns yield compounds with nanomolar inhibitory concentrations (IC₅₀) against cyclooxygenase-2 (COX-2), comparable to established therapeutics like celecoxib (IC₅₀ = 0.080 μM). The presence of carboxamide at C6 has been associated with superior target affinity and selectivity profiles, attributed to its ability to form hydrogen-bonding networks within the COX-2 active site while avoiding key residues responsible for COX-1 inhibition. This selectivity is critical for minimizing gastrointestinal adverse effects historically associated with non-selective COX inhibition [4]. Additionally, the scaffold's planar aromatic character enables intercalation and stacking interactions with nucleotide bases, suggesting potential applications in oncology targeting DNA replication or repair mechanisms.

Role of Cyclobutylmethyl Substituents in Bioactive Molecule Design

The incorporation of cyclobutylmethyl substituents at the N1-position of heterocyclic scaffolds represents a sophisticated strategy for optimizing drug-target interactions and pharmacokinetic properties. Cyclobutylmethyl provides a distinctive three-dimensional spatial arrangement that combines conformational restraint with moderate lipophilicity, offering advantages over simpler alkyl chains or aromatic substituents. The high strain energy (approximately 26.5 kcal/mol) of the cyclobutane ring induces subtle distortions in bond angles that can be exploited for complementary shape matching with protein binding pockets inaccessible to flat aromatic systems or flexible alkyl chains [2] [3].

The methylenic linker (-CH₂-) bridging the cyclobutane ring and the heterocyclic nitrogen atom introduces crucial flexibility while maintaining spatial orientation, enabling optimal positioning of the cyclobutyl moiety within hydrophobic protein cavities. This structural feature significantly enhances binding affinity through van der Waals interactions and hydrophobic effects, as demonstrated in comparative studies where cyclobutylmethyl-substituted analogs exhibited substantially improved potency over their methyl or ethyl counterparts. For example, molecular docking analyses of cyclobutylmethyl-containing imidazo[1,2-b]pyrazoles reveal deep penetration into the secondary pocket of COX-2, forming multiple hydrophobic contacts with residues such as Val523, Ala527, and Leu384 [3] [4].

Table 2: Comparative Analysis of N1-Substituent Effects on Pharmacological Properties

N1-SubstituentlogP ContributionConformational FreedomTarget Affinity (Representative IC₅₀)Key Interactions
Methyl+0.5High>10 μMMinimal hydrophobic contacts
Benzyl+2.1Moderate1.5-5 μMπ-Stacking, Hydrophobic
Cyclopropylmethyl+1.3Moderate/Low0.5-2 μMC-H···π, Hydrophobic
Cyclobutylmethyl+1.8Moderate/Low0.05-0.5 μMEnhanced van der Waals, Hydrophobic complementarity
Cyclopentylmethyl+2.3Moderate0.1-1 μMHydrophobic, Moderate steric

Beyond affinity enhancement, cyclobutylmethyl substitution confers advantageous ADME properties. The moderately lipophilic character (π ≈ 1.8) of the cyclobutylmethyl group improves membrane permeability without excessive lipophilicity that might compromise solubility or promote metabolic oxidation. Compared to bulkier cyclohexylmethyl groups, cyclobutylmethyl maintains lower molecular weight and reduced steric hindrance, contributing to improved metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. Additionally, the constrained structure minimizes entropic penalties upon binding, resulting in tighter target engagement and prolonged residence times in biological systems [2] [3].

Historical Evolution of Carboxamide-Functionalized Heterocycles in Drug Discovery

The strategic incorporation of carboxamide functionality (-C(O)NH₂) into bioactive heterocycles has evolved as a fundamental principle in medicinal chemistry, driven by its exceptional versatility in molecular recognition and favorable pharmacokinetic properties. Carboxamide groups serve as bioisosteric replacements for carboxylic acids, eliminating ionization-related issues while maintaining hydrogen-bonding capabilities. Historically, carboxamide-containing heterocycles emerged as solutions to problems of metabolic instability and poor membrane permeability associated with early carboxylic acid-containing drugs [4] [6].

The development of carboxamide-functionalized pyrazoles marked a significant advancement in anti-inflammatory therapeutics. Early pyrazole drugs like antipyrine (analgesic/antipyretic) and phenylbutazone (anti-inflammatory) lacked the carboxamide moiety and exhibited suboptimal safety profiles. The introduction of carboxamide at strategic positions enabled the design of selective COX-2 inhibitors such as celecoxib, where the sulfonamide group (a carboxamide bioisostere) plays a crucial role in selective COX-2 inhibition through interactions with the secondary pocket of the enzyme. This design principle was successfully transferred to imidazo[1,2-b]pyrazole systems, where C6-carboxamide derivatives demonstrated dual inhibitory activity against COX-2 and pro-inflammatory cytokines (TNF-α, IL-6) [4] [6].

In the specific context of imidazo[1,2-b]pyrazole chemistry, the introduction of carboxamide functionality at C6 evolved from ester precursors. Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate (CAS# 159181-77-8) served as the foundational building block for many derivatives, including carboxamides. The ester moiety in this precursor (molecular formula C₈H₉N₃O₂, molecular weight 179.18) undergoes straightforward aminolysis or hydrolysis-amination sequences to yield carboxamide derivatives. The structural features of this ester precursor—planar bicyclic core, electron-deficient character, and rotational flexibility of the ethoxycarbonyl group—make it an ideal intermediate for diversification into amides [1] [4].

The carboxamide group in 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide functions as a hydrogen-bonding anchor, capable of acting as both hydrogen bond donor (NH₂) and acceptor (C=O). This dual functionality enables simultaneous interactions with complementary residues in enzyme active sites, enhancing binding affinity and selectivity. Computational analyses indicate that the carboxamide group forms key hydrogen bonds with protein residues in COX-2 (e.g., with Arg513 and Tyr355) and cytokine targets, rationalizing the observed potency improvements over ester analogs. Furthermore, the carboxamide moiety enhances aqueous solubility and reduces plasma protein binding compared to ester or ketone functionalities, contributing to improved bioavailability profiles [4].

Properties

CAS Number

2097969-63-4

Product Name

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C11H14N4O/c12-11(16)9-6-10-14(4-5-15(10)13-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16)

InChI Key

KHIZBTZIGUVOQZ-UHFFFAOYSA-N

SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.